Cas no 252002-14-5 (spiro[isochroman-1,4'-piperidin]-3-one)

spiro[isochroman-1,4'-piperidin]-3-one structure
252002-14-5 structure
商品名:spiro[isochroman-1,4'-piperidin]-3-one
CAS番号:252002-14-5
MF:C13H15NO2
メガワット:217.2637
CID:828744

spiro[isochroman-1,4'-piperidin]-3-one 化学的及び物理的性質

名前と識別子

    • spiro[isochroman-1,4'-piperidin]-3-one
    • spiro[4H-isochromene-1,4'-piperidine]-3-one
    • AG-I-03178
    • AK-54426
    • ANW-54331
    • CTK4F5182
    • KB-259896
    • MolPort-009-199-863
    • インチ: InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2
    • InChIKey: UCWQMWXINXCTRR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)CC(=O)OC32CCNCC3

計算された属性

  • せいみつぶんしりょう: 217.11035
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 0

じっけんとくせい

  • 密度みつど: 1.21
  • PSA: 38.33

spiro[isochroman-1,4'-piperidin]-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172148-1g
Spiro[isochromane-1,4'-piperidin]-3-one
252002-14-5 95+%
1g
¥20410 2023-04-14
Chemenu
CM139131-1g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 95%
1g
$1253 2021-08-05
Chemenu
CM139131-1g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 95%
1g
$2415 2024-07-28
A2B Chem LLC
AB27947-1g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 97%
1g
$1500.00 2024-04-20
Alichem
A129006379-1g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 95%
1g
$1183.60 2023-09-02
A2B Chem LLC
AB27947-2.5g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 97%
2.5g
$3595.00 2024-04-20
Ambeed
A687752-1g
Spiro[isochroman-1,4'-piperidin]-3-one
252002-14-5 95+%
1g
$2168.0 2024-08-03

spiro[isochroman-1,4'-piperidin]-3-one 関連文献

spiro[isochroman-1,4'-piperidin]-3-oneに関する追加情報

Recent Advances in the Study of Spiro[isochroman-1,4'-piperidin]-3-one (CAS: 252002-14-5): A Comprehensive Research Brief

Spiro[isochroman-1,4'-piperidin]-3-one (CAS: 252002-14-5) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurological disorders and cancer. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

The synthesis of spiro[isochroman-1,4'-piperidin]-3-one has been optimized in recent years, with several research groups reporting improved yields and purity. A 2023 study published in the *Journal of Medicinal Chemistry* detailed a novel catalytic asymmetric synthesis method that enhances the enantioselectivity of the compound, which is critical for its biological activity. The study also explored the compound's stability under various physiological conditions, providing valuable insights for its formulation and delivery in therapeutic settings.

Pharmacological investigations have revealed that spiro[isochroman-1,4'-piperidin]-3-one exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for further preclinical development. Additionally, recent findings suggest that the compound may also have applications in oncology, where it has shown inhibitory effects on certain cancer cell lines by targeting key signaling pathways.

Mechanistic studies have further elucidated the molecular interactions of spiro[isochroman-1,4'-piperidin]-3-one with its biological targets. X-ray crystallography and molecular docking simulations have provided detailed structural insights into its binding modes, which are essential for the design of derivatives with enhanced potency and selectivity. These advancements underscore the compound's potential as a scaffold for the development of next-generation therapeutics.

In conclusion, the latest research on spiro[isochroman-1,4'-piperidin]-3-one (CAS: 252002-14-5) highlights its multifaceted pharmacological profile and therapeutic potential. Continued efforts in synthetic optimization, mechanistic studies, and preclinical evaluation will be crucial for translating these findings into clinical applications. This brief serves as a valuable resource for researchers and industry professionals seeking to stay abreast of developments in this promising area of chemical biology and drug discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:252002-14-5)spiro[isochroman-1,4'-piperidin]-3-one
A15417
清らかである:99%
はかる:1g
価格 ($):1951.0